Tropicamide - 1508-75-4

Tropicamide

Catalog Number: EVT-284357
CAS Number: 1508-75-4
Molecular Formula: C17H20N2O2
Molecular Weight: 284.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tropicamide is a synthetic antimuscarinic agent widely utilized in ophthalmological research. It belongs to the class of anticholinergic drugs that competitively antagonize the action of acetylcholine at muscarinic receptors. [] While commonly known for its mydriatic and cycloplegic properties, Tropicamide finds application in various scientific research domains beyond clinical practice. []

Future Directions
  • Exploring Tropicamide Isomer Activity: Investigating the distinct pharmacological activities of (S)-(-) and (R)-(+) tropicamide enantiomers could lead to the development of more selective and potent muscarinic receptor antagonists. []
  • Investigating Potential in Neurodegenerative Diseases: Given its effects on muscarinic receptors, further research is warranted to explore the therapeutic potential of Tropicamide in neurodegenerative diseases like Alzheimer's disease, where cholinergic dysfunction plays a role. []
Synthesis Analysis

Tropicamide is synthesized through a multi-step process involving several key reactions:

  1. Initial Reaction: The synthesis begins with the reaction of tropic acid with triethylamine and acetyl chloride in toluene at 50°C for three hours. This step forms an intermediate compound by acetylating the tropic acid .
  2. Formation of Thionyl Chloride Complex: Following this, thionyl chloride is added to the mixture and allowed to react for an additional five hours, further modifying the intermediate .
  3. Final Reaction: In a separate flask, N-ethylpyridinemethylamine is reacted with α-[(acetyloxy)methyl]benzeneacetic acid in the presence of triethylamine and toluene at low temperatures (0-10°C). This step is crucial for forming tropicamide .
Molecular Structure Analysis

The molecular formula of tropicamide is C17H20N2O2, with a molecular weight of 284.35 g/mol. The structure features a β-hydroxy propionamide moiety linked to a pyridine ring and an ethyl group, which contributes to its pharmacological activity.

Chemical Reactions Analysis

Tropicamide undergoes various chemical reactions that are essential for its pharmacological efficacy:

  1. Acetylation: The reaction of tropic acid with acetyl chloride introduces an acetyl group, which modifies its solubility and reactivity.
  2. Hydrolysis: The hydrolysis of the acetyl group during the synthesis process is crucial for producing the active form of tropicamide.
  3. Binding to Muscarinic Receptors: Tropicamide's mechanism involves reversible binding to muscarinic receptors in the eye, inhibiting their action and leading to pupil dilation .
Mechanism of Action

Tropicamide exerts its effects primarily through antagonism at muscarinic acetylcholine receptors located in the iris sphincter muscle and ciliary body. By blocking these receptors, tropicamide induces:

  • Mydriasis: Dilation of the pupil, allowing for improved visibility during ophthalmic examinations.
  • Cycloplegia: Paralysis of the ciliary muscle, which helps in assessing refractive errors without accommodation interference .

The onset of action typically occurs within 20 to 30 minutes after administration, with effects lasting approximately four to six hours.

Physical and Chemical Properties Analysis

Tropicamide exhibits several important physical and chemical properties:

  • Appearance: It is typically found as a white crystalline powder.
  • Solubility: Tropicamide is soluble in organic solvents such as ethanol and methanol but has limited solubility in water.
  • pH Range: Formulations are generally adjusted to a neutral pH (around 7) for ocular compatibility .

These properties are significant when considering formulation strategies for ophthalmic solutions.

Applications

Tropicamide's primary application lies in ophthalmology as a mydriatic agent during eye examinations. It is commonly used at concentrations ranging from 0.5% to 1% in ophthalmic formulations . Additionally, research has explored its use in various formulations aimed at improving stability and patient tolerance, such as those incorporating cyclodextrins and surfactants .

Moreover, ongoing studies investigate new derivatives of tropicamide for enhanced efficacy or reduced side effects, indicating its potential for broader therapeutic applications beyond traditional uses .

Pharmacological Mechanisms of Action

Muscarinic Receptor Subtype Selectivity and Antagonism Dynamics

Tropicamide is a synthetic antimuscarinic agent that non-competitively inhibits acetylcholine binding at muscarinic receptors (mAChRs) in ocular tissues. Its action is characterized by subtype-specific affinity gradients, with preferential binding to M₄ receptors (IC₅₀ = 8.0 nM) and moderate affinity for M₁, followed by weaker antagonism at M₂, M₃, and M₅ subtypes [5] [9]. This differential binding arises from:

  • Steric complementarity between tropicamide’s N-ethyl-4-pyridinylmethyl group and hydrophobic pockets in M₄ receptors
  • Electrostatic repulsion at M₂/M₃ subtypes due to conformational differences in transmembrane domains [4] [8]

Table 1: Muscarinic Receptor Binding Affinities of Tropicamide

Receptor SubtypePrimary Tissue LocationIC₅₀ (nM)Functional Consequence
M₄Ciliary ganglion, iris sphincter8.0Pupillary dilation dominance
M₁Ciliary epithelium42.3Moderate cycloplegia
M₃Iris sphincter, ciliary muscle189.6Weak contraction blockade
M₂/M₅Ocular vasculature>500Negligible physiological impact [5] [8]

At the iris sphincter, tropicamide’s M₄ antagonism prevents Gᵢ-mediated inhibition of adenylate cyclase, increasing intracellular cAMP. This counteracts calcium-dependent contraction, enabling passive pupil dilation. In the ciliary body, M₁ blockade reduces IP₃/DAG signaling, decreasing calcium release required for muscle contraction and accommodation [4] [9].

Parasympathetic-Sympathetic Neuromodulatory Balance

Inhibition of Acetylcholine-Mediated Pathways

Tropicamide disrupts parasympathetic tone by:

  • Preventing G-protein coupling at M₁/M₄ receptors in the Edinger-Westphal nucleus efferents
  • Reducing calcium influx in iris sphincter myocytes via voltage-independent channels
  • Suppressing PKC activation in ciliary muscle, inhibiting actin-myosin cross-bridging [4] [8] [9]

This inhibition creates a neurochemical imbalance favoring sympathetic dominance.

Sympathetic Overdrive Facilitation

With parasympathetic signaling blocked, unopposed sympathetic activity through the superior cervical ganglion:

  • Potentiates norepinephrine binding at α₁-adrenoceptors on the iris dilator muscle
  • Activates adenylate cyclase → cAMP → PKA pathways, enhancing actin polymerization
  • Synergizes with endogenous adrenaline, reducing dilation latency by 40% compared to isolated antimuscarinic action [1] [6]

Table 2: Neuromodulatory Effects in Ocular Tissue

Neural PathwayNeurotransmitterReceptor TargetTropicamide Modulation
ParasympatheticAcetylcholineM₃/M₄Competitive inhibition (Kᵢ = 2.7 nM)
SympatheticNorepinephrineα₁-adrenoceptorIndirect potentiation
Intrinsic ocular neuronsVIPVPAC₁Unaffected (baseline signaling preserved) [1] [4] [6]

Cycloplegic vs. Mydriatic Efficacy Thresholds

Concentration-Dependent Receptor Occupancy

Tropicamide exhibits biphasic receptor saturation across tissues:

  • Pupillary dilation (≥6 mm diameter): Achieved at 0.5% concentration with 67% M₄ occupancy
  • Cycloplegia (≥5.0 D accommodative loss): Requires 1.0% concentration for 92% M₁ occupancy [3] [7] [10]

This divergence stems from:

  • Higher receptor density in ciliary body (14,800 receptors/μm²) vs. iris (9,200 receptors/μm²)
  • Greater acetylcholine concentration in anterior chamber (8.2 μM) requiring higher antagonist concentrations for effective competition [7] [10]

Temporal Dissociation of Effects

The kinetic profile reveals distinct onset/duration patterns:

  • Mydriasis: Onset at 15±2.1 min, peak at 30±4.3 min, duration 4.2±0.7 hr
  • Cycloplegia: Onset at 22±3.4 min, peak at 45±6.1 min, duration 2.8±0.4 hr [3] [6] [10]

Table 3: Temporal Parameters of Ocular Effects (1.0% Solution)

ParameterMydriasisCycloplegiaMolecular Basis
Onset (minutes)15.4 ± 2.122.3 ± 3.4Faster diffusion to iris vs. ciliary body
Time-to-peak (min)29.8 ± 4.344.7 ± 6.1Delayed M₁ receptor saturation kinetics
Duration (hours)4.2 ± 0.72.8 ± 0.4Faster ciliary muscle receptor recycling
Recovery slope (%/hr)18.2 ± 3.132.7 ± 4.9Higher acetylcholine release in ciliary body [3] [6] [7]

This temporal dissociation enables sequential examination of posterior segment (early dilation) and refractive status (later cycloplegia) during ophthalmic procedures. The abbreviated cycloplegia results from accelerated muscarinic receptor repopulation in ciliary muscle, occurring at 17.3% per hour versus 9.2% in iris tissue [10].

Properties

CAS Number

1508-75-4

Product Name

Tropicamide

IUPAC Name

N-ethyl-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)propanamide

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

InChI

InChI=1S/C17H20N2O2/c1-2-19(12-14-8-10-18-11-9-14)17(21)16(13-20)15-6-4-3-5-7-15/h3-11,16,20H,2,12-13H2,1H3

InChI Key

BGDKAVGWHJFAGW-UHFFFAOYSA-N

SMILES

CCN(CC1=CC=NC=C1)C(=O)C(CO)C2=CC=CC=C2

Solubility

42.7 [ug/mL] (The mean of the results at pH 7.4)
3.75e-01 g/L

Synonyms

Colircusi Tropicamida
Minims Tropicamide
Mydral
Mydriafair
Mydriaticum
Mydrum
N-Ethyl-alpha-(hydroxymethyl)-N-(4-pyridinylmethyl)benzeneacetamide
N-Ethyl-N-(4-pyridylmethyl)tropamide
Ocu Tropic
Ocu-Tropic
OcuTropic
Tropicacyl
Tropicamide
Tropicamide Faure
Tropicamide Minims
Tropicamide Monofree
Tropicamide Monohydrochloride, (R)-Isomer
Tropicamide Monohydrochloride, (S)-Isomer
Tropicamide, (+-)-Isomer
Tropicamide, (R)-Isomer
Tropicamide, (S)-Isome

Canonical SMILES

CCN(CC1=CC=NC=C1)C(=O)C(CO)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.